REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[S:9][CH2:10][CH2:11][CH3:12].[OH-].[K+].Br[CH2:16][S:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.O>CN(C)C(=O)C>[CH3:16][S:17][C:18]1[CH:23]=[CH:22][C:21]([O:8][C:5]2[CH:6]=[CH:7][C:2]([CH3:1])=[C:3]([S:9][CH2:10][CH2:11][CH3:12])[CH:4]=2)=[CH:20][CH:19]=1 |f:1.2|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)O)SCCC
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrCSC1=CC=CC=C1
|
Name
|
Cu
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 120° - 160° C for 14 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted twice with benzene
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 5 % sodium hydroxide solution, 5 % hydrochloric acid solution, and water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
CSC1=CC=C(C=C1)OC1=CC(=C(C=C1)C)SCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |